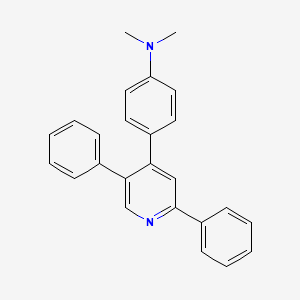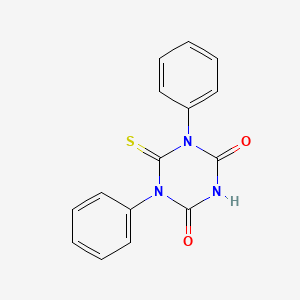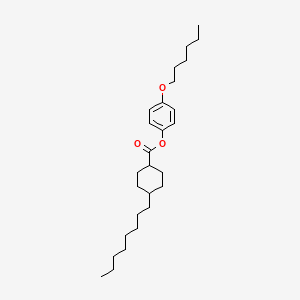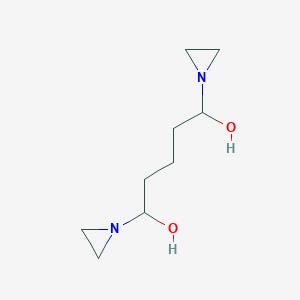![molecular formula C15H24OS B14363825 1-Methyl-4-{[5-(propylsulfanyl)pentyl]oxy}benzene CAS No. 90184-28-4](/img/structure/B14363825.png)
1-Methyl-4-{[5-(propylsulfanyl)pentyl]oxy}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-{[5-(propylsulfanyl)pentyl]oxy}benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a methyl group and an alkoxy chain containing a propylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-{[5-(propylsulfanyl)pentyl]oxy}benzene can be achieved through several steps:
Formation of the Alkoxy Chain: The initial step involves the preparation of the 5-(propylsulfanyl)pentanol. This can be synthesized by reacting 1-bromopentane with propyl mercaptan in the presence of a base such as sodium hydroxide.
Etherification: The next step is the etherification of the prepared alcohol with 4-methylphenol (p-cresol). This reaction typically requires an acid catalyst like sulfuric acid or a base like potassium carbonate to facilitate the formation of the ether bond.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-4-{[5-(propylsulfanyl)pentyl]oxy}benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the sulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Substitution: Nitro derivatives, sulfonic acids, halogenated compounds.
Reduction: Reduced sulfanyl derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-4-{[5-(propylsulfanyl)pentyl]oxy}benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-{[5-(propylsulfanyl)pentyl]oxy}benzene involves its interaction with molecular targets through its functional groups. The benzene ring can participate in π-π interactions, while the sulfanyl group can form hydrogen bonds and undergo redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-{[5-(butylsulfanyl)pentyl]oxy}benzene: Similar structure but with a butyl group instead of a propyl group.
1-Methyl-4-{[5-(ethylsulfanyl)pentyl]oxy}benzene: Similar structure but with an ethyl group instead of a propyl group.
1-Methyl-4-{[5-(methylsulfanyl)pentyl]oxy}benzene: Similar structure but with a methyl group instead of a propyl group.
Uniqueness
1-Methyl-4-{[5-(propylsulfanyl)pentyl]oxy}benzene is unique due to the specific length and nature of its alkoxy chain, which can influence its reactivity and interactions with other molecules
Propiedades
Número CAS |
90184-28-4 |
|---|---|
Fórmula molecular |
C15H24OS |
Peso molecular |
252.4 g/mol |
Nombre IUPAC |
1-methyl-4-(5-propylsulfanylpentoxy)benzene |
InChI |
InChI=1S/C15H24OS/c1-3-12-17-13-6-4-5-11-16-15-9-7-14(2)8-10-15/h7-10H,3-6,11-13H2,1-2H3 |
Clave InChI |
KBMNIGIYAGKKJC-UHFFFAOYSA-N |
SMILES canónico |
CCCSCCCCCOC1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide](/img/structure/B14363780.png)
![3-Ethylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B14363786.png)
![6-[2-(2-Bromo-4,5-dimethoxyphenyl)ethenyl]-2,3-dimethoxyphenol](/img/structure/B14363789.png)


![Bicyclo[1.1.0]butane-2,4-dicarbaldehyde](/img/structure/B14363796.png)


![2-{[2-(2-Hydroxyethoxy)phenoxy]methyl}benzoic acid](/img/structure/B14363823.png)
